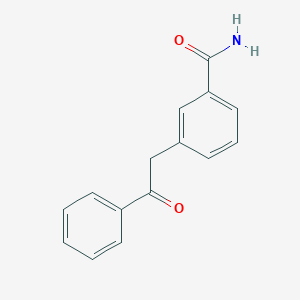

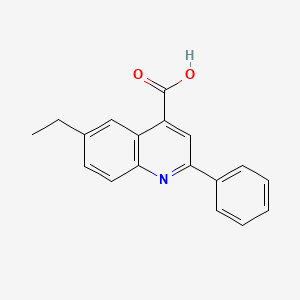

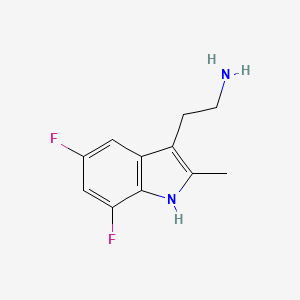

![molecular formula C15H14N2O B1621263 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol CAS No. 889955-12-8](/img/structure/B1621263.png)

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

Overview

Description

The compound “3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol” belongs to the class of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They have been used in the field of medicinal chemistry for drug discovery research .

Synthesis Analysis

The synthesis of benzodiazepines has been receiving much attention in the field of medicinal chemistry . An efficient and eco-friendly approach for the synthesis of novel substituted 3H-benzo[B][1,4]diazepine derivatives using non-toxic basic alumina as a reusable catalyst under microwave irradiations has been presented . The influence of different types of alumina as catalyst was studied and it was found that the best yield of the product was obtained with basic alumina catalyst .Molecular Structure Analysis

The molecular structure of benzodiazepines was properly elucidated using MS, IR, NMR, and elemental analysis . The structure of these compounds can be easily prepared via an improved process .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are based on the formation of carbon–carbon bond formation . Among them, direct Aldol condensation and Claisen-Schmidt condensation still occupy a well-known position .Scientific Research Applications

Catalysis

Compounds similar to MFCD06245402 have been used in catalysis to facilitate chemical reactions. For example, basic alumina has been utilized as a reusable catalyst under microwave irradiations for the synthesis of novel substituted 3H-benzo[b][1,4]diazepine derivatives .

Anticancer Activity

Derivatives of benzo[b][1,4]diazepine have shown potential as anticancer agents. They have been tested for their ability to inhibit EGFR/HER2 as irreversible dual inhibitors, which is a promising approach for cancer treatment .

Neurological and Psychiatric Disorders

The structural similarity of MFCD06245402 to other benzo[b][1,4]diazepine derivatives suggests its potential use in developing subtype-selective agents for dopamine receptors. These agents could be therapeutics for neurological and psychiatric disorders .

Synthetic Methodology

The compound could be involved in the synthesis of analogues of midazolam, a medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation. Improved and scalable methods for synthesizing such compounds are an area of active research .

Future Directions

Mechanism of Action

Target of Action

It is known that 1,5-benzodiazepines, a class of compounds to which this molecule belongs, have been widely used in medicinal chemistry for drug discovery research . They are known to interact with various targets, including GABA receptors, and have been used as tranquilizers, potent virucides, and non-nucleoside inhibitors of HIV-1 reverse transcriptase .

Mode of Action

Based on the known actions of 1,5-benzodiazepines, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular function .

Biochemical Pathways

1,5-benzodiazepines are known to influence a variety of physiological processes, including neurotransmission, inflammation, and cellular proliferation .

Result of Action

1,5-benzodiazepines are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, and sedative effects .

properties

IUPAC Name |

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYLMCZNJRMUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378030 | |

| Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

CAS RN |

889955-12-8 | |

| Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

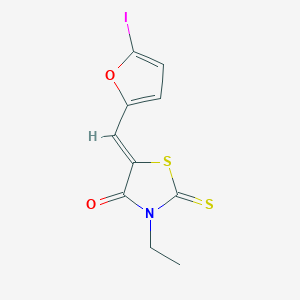

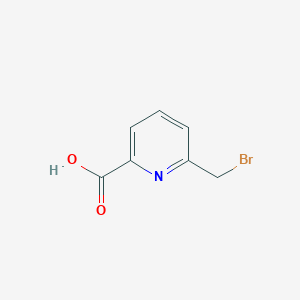

![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)